molecular formula C13H18O2 B14003474 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate CAS No. 72938-40-0

4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate

Cat. No.: B14003474
CAS No.: 72938-40-0
M. Wt: 206.28 g/mol
InChI Key: VRBRJOPIKKAIMT-UHFFFAOYSA-N
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Description

4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a methyl group and an acetate group

Preparation Methods

The synthesis of 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate involves several steps. One common method is the hydrogenation of 4a-Methyl-2-naphthol, followed by acetylation. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and an acetylating agent like acetic anhydride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate can be compared with similar compounds such as:

Properties

CAS No.

72938-40-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4a-methyl-4,5,6,7-tetrahydro-3H-naphthalen-2-yl) acetate

InChI

InChI=1S/C13H18O2/c1-10(14)15-12-6-8-13(2)7-4-3-5-11(13)9-12/h5,9H,3-4,6-8H2,1-2H3

InChI Key

VRBRJOPIKKAIMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=CCCCC2(CC1)C

Origin of Product

United States

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